molecular formula C9H9ClN2O2 B8552290 Methyl 2-chloro-4-cyclopropylpyrimidine-5-carboxylate

Methyl 2-chloro-4-cyclopropylpyrimidine-5-carboxylate

Cat. No. B8552290
M. Wt: 212.63 g/mol
InChI Key: ZSPLBWFPZCUAHI-UHFFFAOYSA-N
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Patent
US09321756B2

Procedure details

A 20 mL glass microwave tube was charged with methyl 2,4-dichloropyrimidine-5-carboxylate (Aldrich, St. Louis, Mo., 831 mg, 4.01 mmol and Amphos (Aldrich, St. Louis, Mo., 71.1 mg, 0.100 mmol) were treated with cyclopropylzinc(II) bromide (Rieke Metals, Lincoln, Nebr., 0.5 M in THF, 16.1 mL, 8.03 mmol) via syringe under an atmosphere of argon. The solution was then heated in the microwave at 80° C. for 20 min. The reaction mixture was treated with EtOAc and then with 1 N NaOH resulting in a white suspension as the zinc hydroxide salts precipitated. It was extracted with EtOAc (50 mL) a second time and washed with brine and dried over anhydrous Na2SO4, filtered and concentrated. Purification of the crude residue on the ISCO Combiflash Rf (40 g Redisep column, using 100% DCM) afforded two readily separable peaks. The first eluting peak was found to be methyl 2-chloro-4-cyclopropylpyrimidine-5-carboxylate (269 mg, 1.26 mmol, 31.5% yield) as a white amorphous solid upon concentration. MS (ESI, pos. ion) m/z: 213.1 (M+H)+. 1H NMR (400 MHz, CDCl3) δ ppm 8.91 (1H, s), 3.97 (3H, s), 3.12-3.20 (1H, m), 1.34-1.40 (2H, m), 1.20-1.27 (2H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71.1 mg
Type
reactant
Reaction Step Two
Quantity
16.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([C:9]([O:11][CH3:12])=[O:10])=[CH:4][N:3]=1.CC(N)[CH2:15][C:16]1[CH:21]=CC=CC=1.OP(O)(O)=O.[Br-].C1([Zn+])CC1>CCOC(C)=O>[Cl:1][C:2]1[N:7]=[C:6]([CH:21]2[CH2:16][CH2:15]2)[C:5]([C:9]([O:11][CH3:12])=[O:10])=[CH:4][N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C(=O)OC
Step Two
Name
Quantity
71.1 mg
Type
reactant
Smiles
CC(CC1=CC=CC=C1)N.OP(=O)(O)O
Name
Quantity
16.1 mL
Type
reactant
Smiles
[Br-].C1(CC1)[Zn+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with 1 N NaOH resulting in a white suspension as the zinc hydroxide salts precipitated
EXTRACTION
Type
EXTRACTION
Details
It was extracted with EtOAc (50 mL) a second time
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue on the ISCO Combiflash Rf (40 g Redisep column, using 100% DCM)
CUSTOM
Type
CUSTOM
Details
afforded two readily separable peaks

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C1CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.26 mmol
AMOUNT: MASS 269 mg
YIELD: PERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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